

An In-depth Technical Guide to 4-Methoxy-2-fluorobenzyl Cyanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2-fluorobenzyl cyanide

Cat. No.: B1328565

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-fluorobenzyl cyanide, also known by its IUPAC name 2-(2-fluoro-4-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the potential for the substituted benzene ring to interact with biological targets. This technical guide provides a summary of the available chemical and physical properties of **4-Methoxy-2-fluorobenzyl cyanide**, alongside what is known about its synthesis and safety considerations. At present, detailed information regarding its applications in drug development and specific biological pathways is limited in publicly accessible literature.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of **4-Methoxy-2-fluorobenzyl cyanide** is presented below. It should be noted that some key physical data points, such as melting and boiling points, are not consistently reported across public sources, indicating a need for further experimental characterization.

Table 1: Chemical and Physical Data for **4-Methoxy-2-fluorobenzyl Cyanide**

Property	Value	Source(s)
IUPAC Name	2-(2-fluoro-4-methoxyphenyl)acetonitrile	[1]
Synonyms	4-Methoxy-2-fluorobenzyl cyanide	[1] [2]
CAS Number	749934-29-0	[1]
Molecular Formula	C ₉ H ₈ FNO	[1] [2]
Molecular Weight	165.164 g/mol	[2]
Appearance	Solid (likely white or off-white) or Clear pale yellow liquid	[2]
Solubility in Water	Low solubility	[2]
Solubility in Organic Solvents	Soluble in common organic solvents like ethanol and dichloromethane	[2]
Stability	Stable under normal conditions	[2]

Note: "Data needed" indicates that reliable experimental values were not found in the searched literature. The physical state may vary based on purity.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-Methoxy-2-fluorobenzyl cyanide** is not readily available in the surveyed literature, the synthesis of structurally related compounds provides a logical framework for its preparation. A plausible synthetic route is illustrated below.

Logical Synthesis Workflow

The synthesis of **4-Methoxy-2-fluorobenzyl cyanide** would likely begin with a suitable precursor, such as 2-fluoro-4-methoxybenzaldehyde. This starting material can be converted to the corresponding benzyl cyanide through a series of well-established organic reactions.

General Synthetic Pathway for 4-Methoxy-2-fluorobenzyl Cyanide

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **4-Methoxy-2-fluorobenzyl cyanide**.

Experimental Considerations for Synthesis

Based on general procedures for analogous compounds, a potential synthesis could involve the following steps:

- Reduction of the Aldehyde: 2-Fluoro-4-methoxybenzaldehyde would be reduced to 2-fluoro-4-methoxybenzyl alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent.

- Halogenation of the Alcohol: The resulting benzyl alcohol would then be converted to a benzyl halide (chloride or bromide) using a halogenating agent such as thionyl chloride or phosphorus tribromide.
- Cyanation of the Benzyl Halide: The final step would involve a nucleophilic substitution reaction where the benzyl halide is treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent to yield **4-methoxy-2-fluorobenzyl cyanide**.

Caution: This is a generalized protocol. Researchers should consult relevant literature for specific reaction conditions and safety precautions, especially when working with highly toxic cyanide reagents.

Spectroscopic Data

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **4-Methoxy-2-fluorobenzyl cyanide** are not available in the public domain. For structural confirmation, it is imperative that researchers undertaking the synthesis and use of this compound perform a full spectroscopic characterization.

Applications in Drug Discovery and Development

Currently, there is a lack of specific information in the scientific literature detailing the use of **4-Methoxy-2-fluorobenzyl cyanide** in drug discovery or its effects on biological signaling pathways. A related compound, 2-(2,3-difluoro-4-methoxyphenyl)acetonitrile, is noted as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting pathways in oncology and neurology.^[3] This suggests that fluorinated and methoxy-substituted phenylacetonitriles are recognized as important scaffolds in medicinal chemistry. The unique electronic properties conferred by the fluorine and methoxy substituents on the aromatic ring of **4-methoxy-2-fluorobenzyl cyanide** could potentially lead to novel interactions with biological targets and improved pharmacokinetic properties in drug candidates.

Safety and Handling

Specific safety data for **4-Methoxy-2-fluorobenzyl cyanide** is not detailed in readily available Safety Data Sheets (SDS). However, based on its chemical structure as a benzyl cyanide derivative, it should be handled with extreme caution in a well-ventilated fume hood.

General safety precautions for benzyl cyanides include:

- **Toxicity:** Benzyl cyanides can be toxic if ingested, inhaled, or absorbed through the skin.
- **Irritation:** They can cause irritation to the skin, eyes, and respiratory tract.
- **Personal Protective Equipment (PPE):** Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
- **Handling:** Avoid generating dust or aerosols.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.^[2]

Researchers should always consult a comprehensive and compound-specific SDS before handling this chemical.

Conclusion

4-Methoxy-2-fluorobenzyl cyanide is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the currently available information on its chemical and physical properties. However, there are significant gaps in the publicly available data, particularly concerning its detailed physical properties, specific experimental protocols for its synthesis, comprehensive spectroscopic data, and, most notably, its applications and biological activity in the context of drug discovery. Further research is required to fully characterize this compound and explore its potential as a building block for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-methoxyphenylacetonitrile, 97% | Fisher Scientific [fishersci.ca]

- 2. (2-Fluoro-4-Methoxyphenyl)Acetonitrile - Properties, Uses & Safety | Buy High-Purity Chemicals China [nj-finechem.com]
- 3. 2-(2,3-Difluoro-4-methoxyphenyl)acetonitrile [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxy-2-fluorobenzyl Cyanide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1328565#4-methoxy-2-fluorobenzyl-cyanide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com